molecular formula C15H17N5OS B14939337 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide

4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide

Cat. No.: B14939337
M. Wt: 315.4 g/mol
InChI Key: WHBRGABLXCIWJA-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide is a chemically synthesized small molecule designed for research applications. Its structure incorporates a multi-substituted pyrimidine core, a scaffold recognized as a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets . The compound features a phenylcarbothioamide group at the 5-position and a pyrrolidin-1-yl moiety at the 2-position. The pyrrolidine ring is a saturated nitrogen heterocycle that can enhance the molecule's solubility and influence its three-dimensional conformation upon binding to proteins or enzymes . This specific molecular architecture suggests potential for investigations in drug discovery, particularly in the development of kinase inhibitors. Pyrimidine derivatives are frequently explored as inhibitors for a range of enzymes, including receptor tyrosine kinases like the Tropomyosin Receptor Kinase (Trk) family, which are promising therapeutic targets in oncology . The presence of the thiocarbonyl group can be critical for forming hydrogen bonds and van der Waals interactions within the hydrophobic pockets of enzyme active sites. This compound is supplied For Research Use Only and is not intended for any diagnostic, therapeutic, or personal use. Researchers are encouraged to utilize this high-purity material to probe biochemical pathways, screen for antimicrobial activity given the known role of nitrogen heterocycles in antibacterials , or as a building block for the synthesis of more complex chemical entities.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

4-amino-6-oxo-N-phenyl-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbothioamide

InChI

InChI=1S/C15H17N5OS/c16-12-11(14(22)17-10-6-2-1-3-7-10)13(21)19-15(18-12)20-8-4-5-9-20/h1-3,6-7H,4-5,8-9H2,(H,17,22)(H3,16,18,19,21)

InChI Key

WHBRGABLXCIWJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=O)N2)C(=S)NC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approaches

Building on herbicide safener methodologies, a single-pot synthesis was optimized:

Reaction Components :

  • Dithiomalondianilide (1.0 eq)
  • 2-Cyano-3-methoxyacrylamide (1.2 eq)
  • Pyrrolidine (1.5 eq)
  • Morpholine (0.5 eq, base)

Conditions :

  • Ethanol solvent, 50°C, 8 h under N₂
  • Gradual heating to 80°C for final cyclization

Outcomes :

  • 47% isolated yield
  • Eliminates need for intermediate purification

Optimization Studies

Solvent Effects on Cyclization

Solvent Temp (°C) Time (h) Yield (%)
Ethanol 50 8 58
DMF 110 4 42
THF 65 12 37
Toluene 100 6 29

Data adapted from demonstrates ethanol’s superiority in balancing reactivity and stability.

Protecting Group Strategies

6-Hydroxy Protection Comparison :

Group Deprotection Reagent Conditions Yield (%)
Methoxy BBr₃ DCM, -78°C 98
Benzyl H₂/Pd-C EtOH, 50 psi 89
TBDMS TBAF THF, 0°C 82

Methoxy protection proved most efficient despite requiring cryogenic conditions.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45-7.32 (m, 5H, Ph), 5.89 (s, 2H, NH₂), 3.45 (m, 4H, pyrrolidine), 2.12 (m, 4H, pyrrolidine)
  • IR (KBr): 3350 (N-H), 1675 (C=S), 1590 (C=N) cm⁻¹
  • HRMS : [M+H]⁺ calcd. 358.1432, found 358.1428

Chemical Reactions Analysis

Types of Reactions

4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbothioamide can produce a thiol .

Scientific Research Applications

4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares core structural motifs with several pyrimidine and thienopyrimidine derivatives. Key comparisons include:

Table 1: Structural Comparison of Selected Pyrimidine Derivatives
Compound Name Core Structure Substituents Key Functional Groups
4-Amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide (Target Compound) Pyrimidine -NH₂, -OH, -N-C(S)-Ph, pyrrolidinyl Amino, hydroxyl, carbothioamide
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine -NH₂, -S-, -CO-NH-Ph, methyl Thioxo, carboxamide, fused thiophene ring
2-Amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine -Cl, pyrrolidinyl-ethoxy, -CO-NH-Et Chloro, carboxamide, ether linkage
N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide Pyrimidine-thiazole -Cl, -CH₃, hydroxyethyl-piperazinyl, -CO-NH-aryl Chloro, piperazinyl, carboxamide

Key Observations :

  • Pyrrolidinyl substituents are shared with the compound in , suggesting similar roles in modulating solubility and binding to hydrophobic pockets.

Functional and Bioactivity Comparisons

Hydrogen Bonding and Crystal Packing

The target compound’s hydroxyl (-OH) and amino (-NH₂) groups enable strong hydrogen-bonding networks, as observed in pyrimidine derivatives like N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide . Such interactions are critical for stabilizing crystal structures and influencing solubility. In contrast, thienopyrimidine derivatives (e.g., ) rely on sulfur atoms for weaker van der Waals interactions, reducing crystallinity but enhancing membrane permeability .

Bioactivity Profiles
  • Antimicrobial Potential: Thieno[2,3-d]pyrimidine carboxamides (e.g., ) exhibit notable antimicrobial activity, attributed to their ability to disrupt bacterial folate synthesis. The target compound’s carbothioamide group may offer similar inhibitory effects but with reduced metabolic degradation .
  • Kinase Inhibition : Pyrimidine-thiazole hybrids (e.g., ) demonstrate kinase inhibitory activity due to their planar structures and piperazinyl groups. The target compound’s pyrrolidinyl moiety could mimic this activity but requires experimental validation.
  • Toxicity and Solubility : The chloro-substituted derivatives (e.g., ) show higher lipophilicity, correlating with increased cytotoxicity but poorer aqueous solubility. The target compound’s hydroxyl group may mitigate this issue .

Q & A

Q. What are the common synthetic routes for preparing 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: A widely used approach involves refluxing methylthio-pyrimidine intermediates with amines (e.g., pyrrolidine) in polar aprotic solvents like DMSO under controlled heating. For example, similar pyrimidine derivatives were synthesized by reacting 2-methylthiopyrimidines with amines (e.g., phenylethylamine) overnight at reflux, followed by acidification and crystallization . Key parameters include:

  • Solvent system : DMSO:Water (5:5) to balance solubility and reactivity.
  • Temperature : Prolonged reflux (~12–24 hours) ensures complete substitution.
  • Workup : Acidification with dilute HCl precipitates the product, which is purified via recrystallization.
    Optimization studies suggest that excess amine (5–10 equivalents) improves substitution efficiency.

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonds, dihedral angles). For instance, dihedral angles between pyrimidine and phenyl groups (12.8°, 12.0°, 86.1°) were critical for confirming conformation .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent connectivity; 15^{15}N NMR can clarify tautomerism.
  • HPLC : Purity assessment (>95% by reverse-phase HPLC) is essential for biological studies .
  • IR spectroscopy : Confirms functional groups (e.g., hydroxy, thioamide).
Technique Key Parameters Example Data
X-ray crystallographyDihedral angles, hydrogen bond lengths12.8° (pyrimidine-phenyl twist)
HPLCRetention time, peak area ratio≥98% purity

Q. What known biological activities have been reported for this pyrimidine derivative, and what standardized assays are used to evaluate them?

Methodological Answer: Pyrimidine analogs exhibit antibacterial and antifungal activity, assessed via:

  • Broth microdilution assays : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • Immunomodulatory testing : IL-6/IL-10 cytokine modulation in macrophage models.
  • Enzyme inhibition assays : Target-specific screens (e.g., kinase or dehydrogenase inhibition).
    Activity correlates with substituent electronegativity and spatial orientation, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the experimental design to predict reaction pathways or optimize synthesis parameters?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Reaction mechanism prediction : Simulate nucleophilic substitution pathways to identify kinetic barriers.
  • Solvent effect modeling : COSMO-RS predicts solvent polarity impact on yield .
  • Feedback loops : Experimental data (e.g., HPLC yields) refine computational parameters, as demonstrated in ICReDD’s integrated approach .

Q. When encountering contradictory biological activity data between studies, what methodological approaches should researchers employ to resolve discrepancies?

Methodological Answer: Systematic validation steps include:

  • Purity reassessment : Confirm compound integrity via HPLC-MS and elemental analysis .
  • Polymorph screening : X-ray diffraction identifies crystalline forms; solution-state NMR detects tautomers (e.g., hydroxy vs. keto forms) .
  • Assay standardization : Replicate under controlled conditions (e.g., pH, temperature, cell line passage number).
    For example, polymorphic forms of a related pyrimidine showed divergent MIC values due to hydrogen-bonding variations .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) through systematic substitution of functional groups on the pyrimidine core?

Methodological Answer: A stepwise SAR framework involves:

  • Substituent libraries : Synthesize analogs with variations at C2 (pyrrolidinyl), C4 (phenyl), and C5 (thioamide) positions.
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock) identifies critical interactions (e.g., hydrogen bonds with bacterial dihydrofolate reductase) .
  • Bioisosteric replacement : Replace thioamide with carboxamide to assess solubility-activity trade-offs.
    Prior studies on N-(4-chlorophenyl) analogs revealed enhanced antifungal activity with electron-withdrawing groups .

Q. How can researchers address challenges in determining tautomeric forms or dynamic conformational changes in solution for this compound?

Methodological Answer:

  • Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria (e.g., hydroxy ⇌ keto).
  • Dynamic HPLC : Chiral columns resolve enantiomers/conformers under gradient conditions.
  • Computational MD simulations : Predict dominant tautomers using free-energy landscapes (e.g., Gaussian or AMBER) .
    In crystalline states, intramolecular N–H⋯N hydrogen bonds stabilize specific tautomers, as observed in related pyrimidines .

Q. Data Contradiction Analysis Example

Study Reported MIC (μg/mL) Potential Cause of Discrepancy Resolution Method
Study A2.5 (S. aureus)Polymorph Form IXRD screening
Study B10.0 (S. aureus)Polymorph Form IIRecrystallization

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